molecular formula C8H5BrCl2O2 B1380070 Methyl 5-bromo-2,4-dichlorobenzoate CAS No. 1305712-91-7

Methyl 5-bromo-2,4-dichlorobenzoate

Cat. No.: B1380070
CAS No.: 1305712-91-7
M. Wt: 283.93 g/mol
InChI Key: ZXIAQYXTJFKZFD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2,4-dichlorobenzoate can be synthesized through the esterification of 5-bromo-2,4-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which further interacts with cellular pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-2,4-dichlorobenzoate is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

methyl 5-bromo-2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIAQYXTJFKZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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